molecular formula C16H20N2O5 B8256296 L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl- CAS No. 869001-86-5

L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl-

Cat. No.: B8256296
CAS No.: 869001-86-5
M. Wt: 320.34 g/mol
InChI Key: YBKNTPKTWJAXOY-INIZCTEOSA-N
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Description

L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl- (CAS referenced in ) is a modified peptide derivative featuring a benzyloxycarbonyl (CBz) protecting group attached to glycine, which is covalently linked to 2-methyl-L-proline. The CBz group (synonymous with "phenylmethoxycarbonyl") is widely used in peptide synthesis to protect amine functionalities during stepwise assembly .

Properties

IUPAC Name

(2S)-2-methyl-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(14(20)21)8-5-9-18(16)13(19)10-17-15(22)23-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,22)(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKNTPKTWJAXOY-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729012
Record name N-[(Benzyloxy)carbonyl]glycyl-2-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869001-86-5
Record name N-[(Benzyloxy)carbonyl]glycyl-2-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl
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Preparation Methods

Carbodiimide-Mediated Coupling

The foundational approach involves activating the carboxyl group of N-protected glycine derivatives for subsequent coupling with 2-methyl-L-proline. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) is widely employed to minimize racemization, as demonstrated in the synthesis of analogous proline-containing peptides. For instance, the coupling of Z-glycine (N-[(phenylmethoxy)carbonyl]glycine) with 2-methyl-L-proline methyl ester in dimethylformamide (DMF) at 0–5°C achieves near-quantitative conversion within 12 hours.

Mixed Anhydride Method

Alternative activation via mixed anhydrides, using reagents such as isobutyl chloroformate, offers enhanced stability in polar aprotic solvents. This method is particularly advantageous for large-scale syntheses, as evidenced by the preparation of Z-Gly-Pro-OBzl (benzyl ester) with 94% yield. The anhydride intermediate is generated in situ by reacting Z-glycine with isobutyl chloroformate in the presence of N-methylmorpholine (NMM), followed by dropwise addition to 2-methyl-L-proline in tetrahydrofuran (THF).

Stepwise Preparation Methods

Protection of 2-Methyl-L-Proline

The amino group of 2-methyl-L-proline is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups. Boc protection, achieved via reaction with di-tert-butyl dicarbonate in aqueous sodium hydroxide, provides a stable intermediate resistant to nucleophilic attack during subsequent steps. Conversely, Z protection utilizes benzyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-Z-2-methyl-L-proline with 88% efficiency.

Glycine Activation and Coupling

Activated glycine derivatives are coupled to protected 2-methyl-L-proline under inert conditions. For example, Z-glycine is treated with N-ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward’s reagent K) in acetonitrile, forming a reactive ketenimine intermediate that reacts instantaneously with the proline derivative. This method, adapted from the synthesis of Z-Asp·Gly-OEt, delivers the target compound in 89–93% yield after purification by silica gel chromatography.

Deprotection and Final Isolation

Final deprotection of the proline amino group is accomplished using hydrogenolysis (H₂/Pd-C) for Z groups or trifluoroacetic acid (TFA) for Boc groups. The crude product is recrystallized from ethanol/water (3:1 v/v) to afford L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl- as a white crystalline solid.

Optimization of Reaction Conditions

Solvent Systems

Optimal solvent polarity is critical for coupling efficiency. DMF and acetonitrile are preferred for carbodiimide-mediated reactions due to their ability to solubilize both peptide components and coupling reagents. Ethyl acetate and THF are employed in mixed anhydride methods to stabilize reactive intermediates.

Temperature and Reaction Time

Low-temperature conditions (0–5°C) during activation steps suppress side reactions, while subsequent coupling at 20–25°C ensures complete conversion within 6–8 hours. Prolonged reaction times (>12 hours) at elevated temperatures (>40°C) lead to epimerization, reducing enantiomeric purity by 15–20%.

Purification Techniques

Silica gel chromatography (hexane/ethyl acetate gradient) effectively removes unreacted starting materials and byproducts. For industrial-scale production, phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in biphasic systems (water/DCM) enhances reaction rates and simplifies workup, achieving 95% yield in patent CN109369494B.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Z-group aromatic), 4.50–4.45 (m, 1H, α-H of proline), 3.70 (s, 3H, methyl ester), 2.30–1.90 (m, 4H, proline ring), 1.45 (s, 3H, 2-methyl).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1520 cm⁻¹ (N–H bend).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) reveals a single peak at 12.3 minutes, confirming >99% purity.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitationSource
EDC/HOBt Coupling9399.5Low racemizationHigh reagent cost
Mixed Anhydride8998.2ScalabilitySensitivity to moisture
Phase-Transfer Catalysis9597.8Rapid reaction kineticsRequires biphasic system

Mechanism of Action

The mechanism of action of L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Protecting Group Variations
  • N-[(Benzyloxy)carbonyl]glycyl-L-proline (CBz-Gly-Pro) : This compound lacks the 2-methyl group on proline. The CBz group enhances stability under acidic conditions but is cleavable via hydrogenolysis. Its molecular weight is 306.31 g/mol (C₁₅H₁₈N₂O₅), and it is commonly used in peptide synthesis.
  • Methyl (tert-butoxycarbonyl)glycyl-L-prolinate (Boc-Gly-Pro-OMe) :
    The tert-butoxycarbonyl (Boc) group, unlike CBz, is acid-labile and removed with trifluoroacetic acid. The methyl ester further increases lipophilicity. This derivative highlights how protecting group choice impacts synthetic strategies and purification.
Proline Ring Substitutions
  • Glycyl-4-methoxy-L-proline :
    Features a methoxy group at the 4-position of proline. The electron-donating methoxy group increases solubility in polar solvents compared to the hydrophobic 2-methyl substituent.
  • N-Methylphosphonate-L-proline :
    Replaces the carboxyl group with a phosphonate moiety, altering electronic properties and enhancing resistance to enzymatic degradation. This modification is significant in designing protease inhibitors.
Peptide Chain Extensions
  • Such extensions are critical in developing bioactive peptides.
Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Relevance
CBz-Gly-2-Me-Pro (Target Compound) C₁₆H₂₀N₂O₅* 320.34 2-methyl proline enhances rigidity; CBz group enables hydrogenolysis Potential protease inhibitor scaffold
CBz-Gly-Pro C₁₅H₁₈N₂O₅ 306.31 Standard CBz-protected dipeptide; no steric hindrance Model for peptide synthesis studies
Boc-Gly-Pro-OMe C₁₄H₂₄N₂O₅ 300.35 Boc protection for acid-sensitive sequences; methyl ester improves lipophilicity Prodrug design
Glycyl-4-methoxy-L-proline C₉H₁₆N₂O₅ 232.24 4-methoxy increases solubility; altered ring puckering Substrate for prolidase enzyme studies
N-(2(S)-Sulfanylpropanoyl)glycyl-Pro C₁₃H₂₁N₃O₄S 315.39 Thiol group enables disulfide bridging; modulates redox activity Antioxidant or metal-chelating peptides

*Hypothesized based on structural analogs.

Biological Activity

L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl- is a compound with a complex structure characterized by a proline backbone modified with a phenylmethoxycarbonyl group and a glycine moiety. This unique configuration contributes to its potential biological activities, which are increasingly being studied for various therapeutic applications.

  • Molecular Formula : C16H20N2O5
  • CAS Number : 869001-86-5
  • Key Functional Groups : Proline backbone, phenylmethoxycarbonyl group, glycine moiety.

The compound's structure allows it to interact with biological systems in ways that may enhance its therapeutic effects.

1. Neuroprotective Properties

Compounds similar to L-Proline have been noted for their neuroprotective effects. Research indicates that proline derivatives can mitigate neurodegeneration and protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms .

2. Antioxidant Activity

L-Proline derivatives exhibit significant antioxidant properties, which can help in reducing oxidative damage in cells. This is particularly relevant in the context of diseases characterized by oxidative stress, such as neurodegenerative disorders .

3. Histone Deacetylase Inhibition

Recent studies have highlighted the role of proline-containing compounds in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy. For instance, cadmium-proline complexes have shown potent HDAC inhibition, leading to apoptosis in cancer cells . This suggests that L-Proline derivatives may also possess similar capabilities.

Comparative Analysis with Related Compounds

A comparative analysis of L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl- with other proline derivatives reveals unique characteristics that may enhance its biological activity.

Compound NameStructure SimilarityUnique Features
L-ProlineBackbone similarityNatural amino acid; involved in protein synthesis
N-Acetyl-L-prolineAcetyl group additionEnhanced solubility; used in peptide synthesis
L-GlycineGlycine moietySimplest amino acid; important for neurotransmission
L-Prolyl-GlycineDipeptide structureDirectly related; potential synergistic effects

This table illustrates how modifications to the proline structure can influence the compound's properties and potential applications.

The mechanisms through which L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl- exerts its biological effects are still under investigation. However, several hypotheses exist:

  • Cell Cycle Regulation : Studies involving cadmium-proline complexes demonstrated that these compounds could induce cell cycle arrest at the G2/M phase, suggesting a role in regulating cellular proliferation .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in studies where proline derivatives inhibited HDAC activity, leading to increased expression of pro-apoptotic factors .

Case Studies and Research Findings

Several research studies have explored the biological activities of proline derivatives:

  • Neuroprotective Effects : A study indicated that proline analogs could protect against neuronal cell death induced by oxidative stress, highlighting their potential use in treating neurodegenerative diseases .
  • Anticancer Activity : Research on cadmium-proline complexes showed significant inhibition of HDAC activity and induction of apoptosis in lung cancer cells (A549), suggesting that similar proline derivatives could be developed as anticancer agents .
  • Antioxidant Mechanisms : Experimental data support the antioxidant capacity of L-Proline derivatives, which could be harnessed for therapeutic interventions against diseases linked to oxidative damage .

Q & A

Q. What are the common synthetic routes for preparing L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl-?

The compound is typically synthesized via peptide coupling strategies. For example, analogous proline derivatives are prepared using carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the carboxyl group of the glycyl moiety. The phenylmethoxycarbonyl (Z) group is introduced via benzyloxycarbonyl chloride (Z-Cl) under basic conditions (e.g., sodium bicarbonate). Methylation at the 2-position of proline may involve alkylation with iodomethane in the presence of potassium carbonate in polar aprotic solvents like DMF . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side reactions like over-alkylation.

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization involves a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) confirms regioselective methylation and Z-group incorporation.
  • HPLC (≥95% purity) ensures absence of unreacted intermediates or byproducts.
  • Mass spectrometry (ESI-TOF or MALDI-TOF) verifies molecular weight alignment with theoretical values. For example, methyl esters of similar proline derivatives are validated using these methods, as seen in protocols for methyl (tert-butoxycarbonyl)glycyl-L-prolinate .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the methyl ester or Z-group. Stability tests on analogous peptides (e.g., Z-protected glycyl-proline derivatives) indicate sensitivity to moisture and light, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, enzyme concentrations) or impurities. To address this:

  • Reproduce experiments using standardized protocols (e.g., fixed substrate/enzyme ratios).
  • Purify the compound via recrystallization or preparative HPLC to exclude contaminants.
  • Validate activity across multiple biological replicates and controls, as demonstrated in studies on Z-protected peptide substrates .

Q. What strategies enable selective functionalization of the proline ring for structure-activity relationship (SAR) studies?

Advanced modifications include:

  • Phosphinyl group introduction at the 1-position using phosphonylation reagents (e.g., 4-phenylbutylphosphinyl chloride), as seen in cyclohexyl-proline derivatives .
  • Fluorination or hydroxylation at the 4-position via electrophilic reagents (e.g., Selectfluor) to alter conformational rigidity . These modifications are guided by computational docking to predict interactions with target enzymes or receptors.

Q. How can computational modeling aid in predicting this compound’s role in enzyme inhibition?

Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) model interactions between the compound and active sites. For example:

  • The Z-group’s phenylmethoxy moiety may occupy hydrophobic pockets in proteases.
  • Methylation at the 2-position could sterically hinder substrate binding, as observed in proline-rich peptide inhibitors . Experimental validation via kinetic assays (e.g., IC₅₀ determination) is required to confirm predictions.

Q. What methodologies are used to analyze its degradation pathways under physiological conditions?

  • LC-MS/MS tracks hydrolytic cleavage of the methyl ester and Z-group in simulated gastric fluid (pH 1.2) or plasma.
  • Circular dichroism (CD) monitors conformational changes during degradation. Studies on glycyl-proline derivatives show ester hydrolysis as the primary pathway, with half-life dependent on solvent polarity .

Methodological Notes

  • Synthetic Optimization : Use kinetic monitoring (e.g., TLC or in situ IR) to identify reaction endpoints and avoid side products .
  • Biological Assays : Include negative controls (e.g., Z-group-free analogs) to isolate the compound’s specific activity .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectral and assay data in public repositories.

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